Cas no 1243280-48-9 (5-(propan-2-yl)pyridin-3-ol)

5-(Propan-2-yl)pyridin-3-ol is a substituted pyridine derivative featuring a hydroxyl group at the 3-position and an isopropyl group at the 5-position of the pyridine ring. This structure imparts unique reactivity and potential utility as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The hydroxyl group offers a site for further functionalization, while the isopropyl substituent may influence steric and electronic properties, enhancing selectivity in reactions. Its well-defined molecular framework makes it suitable for ligand design or as a building block in heterocyclic chemistry. The compound is typically handled under standard laboratory conditions, with stability dependent on proper storage and handling.
5-(propan-2-yl)pyridin-3-ol structure
5-(propan-2-yl)pyridin-3-ol structure
商品名:5-(propan-2-yl)pyridin-3-ol
CAS番号:1243280-48-9
MF:C8H11NO
メガワット:137.179
MDL:MFCD16997224
CID:4670744
PubChem ID:66520389

5-(propan-2-yl)pyridin-3-ol 化学的及び物理的性質

名前と識別子

    • 5-Isopropylpyridin-3-ol
    • 5-Isopropyl-3-pyridinol
    • 5-(propan-2-yl)pyridin-3-ol
    • SCHEMBL10100498
    • 3-HYDROXY-5-(ISO-PROPYL)PYRIDINE
    • CS-0216009
    • 1243280-48-9
    • GS2447
    • EN300-319111
    • 5-propan-2-ylpyridin-3-ol
    • AKOS015942732
    • MB22682
    • G62752
    • MDL: MFCD16997224
    • インチ: InChI=1S/C8H11NO/c1-6(2)7-3-8(10)5-9-4-7/h3-6,10H,1-2H3
    • InChIKey: ZULWJXNGSCEKDB-UHFFFAOYSA-N
    • ほほえんだ: CC(C)C1=CC(=CN=C1)O

計算された属性

  • せいみつぶんしりょう: 137.084063974g/mol
  • どういたいしつりょう: 137.084063974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 103
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 33.1Ų

5-(propan-2-yl)pyridin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-319111-0.5g
5-(propan-2-yl)pyridin-3-ol
1243280-48-9 95.0%
0.5g
$1181.0 2025-03-19
Enamine
EN300-319111-1.0g
5-(propan-2-yl)pyridin-3-ol
1243280-48-9 95.0%
1.0g
$1515.0 2025-03-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I50400-250mg
5-Isopropylpyridin-3-ol
1243280-48-9 98%
250mg
¥3362.0 2023-09-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB93279-100MG
5-(propan-2-yl)pyridin-3-ol
1243280-48-9 95%
100MG
¥ 1,683.00 2023-04-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB93279-100mg
5-(propan-2-yl)pyridin-3-ol
1243280-48-9 95%
100mg
¥1683.0 2024-04-25
Aaron
AR01BX1B-100mg
5-(propan-2-yl)pyridin-3-ol
1243280-48-9 95%
100mg
$747.00 2025-02-14
1PlusChem
1P01BWSZ-5g
5-(propan-2-yl)pyridin-3-ol
1243280-48-9 95%
5g
$5490.00 2023-12-25
Aaron
AR01BX1B-5g
5-(propan-2-yl)pyridin-3-ol
1243280-48-9 95%
5g
$6063.00 2023-12-16
1PlusChem
1P01BWSZ-500mg
5-(propan-2-yl)pyridin-3-ol
1243280-48-9 95%
500mg
$1522.00 2024-07-10
1PlusChem
1P01BWSZ-2.5g
5-(propan-2-yl)pyridin-3-ol
1243280-48-9 95%
2.5g
$3732.00 2024-07-10

5-(propan-2-yl)pyridin-3-ol 関連文献

5-(propan-2-yl)pyridin-3-olに関する追加情報

Introduction to 5-(propan-2-yl)pyridin-3-ol (CAS No: 1243280-48-9)

5-(propan-2-yl)pyridin-3-ol, identified by its Chemical Abstracts Service (CAS) number 1243280-48-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic alcohol, featuring a pyridine core substituted with an isopropyl group at the 5-position and a hydroxyl group at the 3-position, has garnered attention due to its structural versatility and potential biological activities. The compound's unique framework positions it as a valuable scaffold for medicinal chemistry investigations, particularly in the development of novel therapeutic agents.

The molecular structure of 5-(propan-2-yl)pyridin-3-ol consists of a six-membered aromatic ring containing nitrogen, appended with an isopropyl side chain and a hydroxyl functional group. This configuration imparts distinct electronic and steric properties, making it amenable to various chemical modifications. Such modifications can fine-tune the compound's pharmacokinetic and pharmacodynamic profiles, enhancing its suitability for specific therapeutic applications.

In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives. The presence of both hydrophobic and hydrophilic moieties in 5-(propan-2-yl)pyridin-3-ol allows for interactions with biological targets across different domains, including enzymes and receptors. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways, making it a promising candidate for further investigation in the context of anti-inflammatory therapies.

One of the most compelling aspects of 5-(propan-2-yl)pyridin-3-ol is its synthetic accessibility. The compound can be readily prepared through well-established organic reactions, such as alkylation of pyridine derivatives followed by hydroxylation. This ease of synthesis facilitates rapid screening and optimization campaigns, enabling researchers to explore its potential in drug discovery programs more efficiently. Additionally, the structural flexibility of the molecule allows for the introduction of diverse substituents, further expanding its chemical space for exploration.

The pharmacological evaluation of 5-(propan-2-yl)pyridin-3-ol has been complemented by computational studies aimed at predicting its binding interactions with biological targets. Molecular docking simulations have indicated that this compound may bind to proteins involved in metabolic pathways, suggesting potential applications in managing metabolic disorders. Furthermore, its ability to cross cell membranes due to its lipophilic nature enhances its bioavailability, a critical factor in drug development.

Recent advancements in spectroscopic techniques have provided deeper insights into the conformational dynamics of 5-(propan-2-yl)pyridin-3-ol. NMR spectroscopy has revealed that the compound exists primarily as a single enantiomer under physiological conditions, which is advantageous for minimizing side effects associated with racemic mixtures. This purity profile ensures that subsequent biological evaluations are conducted with high fidelity, yielding reliable data on its efficacy and safety.

The therapeutic applications of 5-(propan-2-yl)pyridin-3-ol extend beyond anti-inflammatory contexts. Emerging evidence suggests that this compound may also exhibit neuroprotective properties, making it relevant for investigating treatments against neurodegenerative diseases such as Alzheimer's and Parkinson's. The pyridine moiety's interaction with neurotransmitter systems provides a plausible mechanism for such effects, warranting further translational research.

In conclusion, 5-(propan-2-yloxy-pyridine) (CAS No: 1243280-489) represents a compelling subject of study in medicinal chemistry due to its structural features and potential biological activities. Its synthetic tractability combined with promising pharmacological profiles positions it as a valuable asset in ongoing drug discovery efforts. As research continues to uncover new therapeutic avenues, compounds like 5-(propan-yloxy-pyridine) are poised to play an increasingly significant role in addressing complex medical challenges.

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